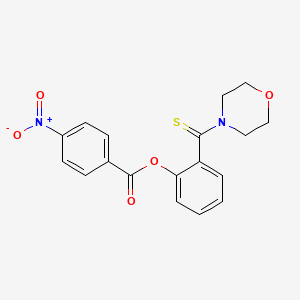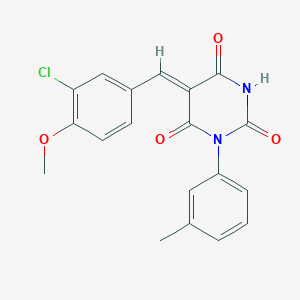![molecular formula C27H16Cl4N4O6 B4964034 N,N'-[methylenebis(3-nitro-4,1-phenylene)]bis(2,4-dichlorobenzamide)](/img/structure/B4964034.png)
N,N'-[methylenebis(3-nitro-4,1-phenylene)]bis(2,4-dichlorobenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-[methylenebis(3-nitro-4,1-phenylene)]bis(2,4-dichlorobenzamide), commonly known as MBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MBP is a synthetic derivative of benzamide and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MBP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. MBP has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, MBP has been found to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
MBP has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, MBP has been found to exhibit anti-inflammatory and anti-oxidant activity. MBP has also been found to modulate the immune system by inhibiting the activity of certain immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MBP for lab experiments is its potent anti-cancer activity. MBP has been found to be effective against a wide range of cancer cell lines, and has been shown to inhibit the growth and metastasis of tumors in animal models. However, MBP is a complex compound that requires careful attention to detail during synthesis to ensure the purity of the final product. In addition, MBP can be toxic at high concentrations, and care must be taken when handling the compound.
Orientations Futures
There are several future directions for research on MBP. One area of research is to further elucidate the mechanism of action of MBP. This will help to identify potential targets for cancer therapy and other diseases. Another area of research is to develop new synthetic derivatives of MBP that exhibit improved potency and selectivity. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of MBP in humans.
Méthodes De Synthèse
The synthesis of MBP involves the reaction of 2,4-dichlorobenzoic acid with 3-nitro-4-chloroaniline in the presence of a catalyst such as triethylamine. The resulting product is then treated with formaldehyde to form the final product, MBP. The synthesis of MBP is a complex process and requires careful attention to detail to ensure the purity of the final product.
Applications De Recherche Scientifique
MBP has been extensively studied for its potential applications in scientific research. One of the most promising applications of MBP is in the field of cancer research. MBP has been found to exhibit potent anti-cancer activity in vitro, and has been shown to induce cell death in a variety of cancer cell lines. In addition, MBP has been found to inhibit the growth and metastasis of tumors in animal models.
Propriétés
IUPAC Name |
2,4-dichloro-N-[4-[[4-[(2,4-dichlorobenzoyl)amino]-2-nitrophenyl]methyl]-3-nitrophenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16Cl4N4O6/c28-16-3-7-20(22(30)10-16)26(36)32-18-5-1-14(24(12-18)34(38)39)9-15-2-6-19(13-25(15)35(40)41)33-27(37)21-8-4-17(29)11-23(21)31/h1-8,10-13H,9H2,(H,32,36)(H,33,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFGEYWTICQWJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])CC3=C(C=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16Cl4N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B4963953.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4963956.png)


![4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4963979.png)
![N-methyl-N-[(9-methyl-9H-imidazo[1,2-a]benzimidazol-2-yl)methyl]-1-adamantanamine dihydrochloride](/img/structure/B4963983.png)


![methyl 4,5-dimethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4964008.png)
![3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B4964012.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide](/img/structure/B4964029.png)
![1-methyl-8-(2-phenylethyl)-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4964041.png)
![4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4964050.png)